Product packaging for Oxymorphamine(Cat. No.:CAS No. 84800-62-4)

Oxymorphamine

Cat. No.: B1253704
CAS No.: 84800-62-4
M. Wt: 302.37 g/mol
InChI Key: KMVAXAKRXABEMD-RPCBQCAJSA-N
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Description

Core Morphinan Scaffold

The morphinan skeleton forms the fundamental structural foundation of oxymorphamine, consisting of a complex polycyclic framework that defines the compound's three-dimensional architecture. The morphinan core structure incorporates a phenanthrene-based system with four distinct rings designated as A through D, where the A ring maintains its aromatic character while the B and C rings exist in saturated forms. This core arrangement establishes the essential structural template upon which functional group modifications occur, creating the diverse pharmacological profiles observed across morphinan derivatives.

The morphinan framework in this compound specifically features the characteristic nitrogen-containing D ring, which forms a six-membered saturated ring structure attached to carbons 9 and 13 of the core system. The nitrogen atom positioned at position 17 of the composite structure plays a crucial role in defining the compound's overall molecular geometry and potential binding characteristics. This structural organization creates a rigid three-dimensional framework that constrains the spatial arrangement of functional groups, influencing both the compound's chemical properties and its potential biological interactions.

The phenanthrene core within the morphinan scaffold provides structural stability through its extended conjugated system, while the additional ring fusion creates a unique three-dimensional molecular architecture. The specific arrangement of rings A through D establishes distinct spatial regions within the molecule, each contributing to different aspects of the compound's chemical behavior. This architectural complexity distinguishes morphinan compounds from simpler opioid structures and provides the structural basis for their distinctive pharmacological properties.

Key Functional Groups

This compound incorporates several critical functional groups that define its chemical identity and distinguish it from other morphinan derivatives. The compound's systematic name, 6-amino-4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan, reveals the presence of amino, epoxy, hydroxyl, and methyl functional groups positioned at specific locations within the morphinan framework. These functional groups collectively contribute to the compound's unique chemical and physical properties, influencing factors such as solubility, stability, and potential reactivity patterns.

The hydroxyl groups positioned at carbons 3 and 14 represent important hydrophilic elements within the this compound structure, contributing to the compound's overall polarity and potential hydrogen bonding capabilities. These hydroxyl substituents are characteristic features of many morphinan derivatives and play essential roles in defining molecular interactions with various biological systems. The specific positioning of these hydroxyl groups within the morphinan framework creates distinct spatial arrangements that influence the compound's three-dimensional structure and binding properties.

The methyl group attached to the nitrogen at position 17 represents another significant structural element, contributing to the compound's molecular volume and hydrophobic character. This N-methyl substitution is a common feature among many morphinan derivatives and influences both the compound's chemical properties and its potential biological activity. The presence of this methyl group affects the overall molecular shape and electronic distribution within the compound, contributing to its distinctive chemical profile.

C-6 Position Modifications

The most distinctive structural feature of this compound lies in its amino group substitution at the C-6 position, which represents a significant departure from the carbonyl or hydroxyl groups typically found at this location in other morphinan derivatives. This amino substitution fundamentally alters the electronic and steric properties of the molecule, creating unique chemical characteristics that distinguish this compound from related compounds such as morphine or oxymorphone. The introduction of the amino group at position 6 introduces additional nitrogen functionality into the molecule, expanding its potential for hydrogen bonding and altering its overall polarity profile.

The C-6 amino substitution creates a new center of basicity within the molecule, potentially influencing the compound's protonation state under physiological conditions. This amino group can participate in hydrogen bonding as both a donor and acceptor, depending on its protonation state and the surrounding chemical environment. The presence of this functional group at the C-6 position also introduces new possibilities for chemical derivatization and modification, opening avenues for further structural exploration and compound development.

Research has demonstrated that modifications at the C-6 position significantly influence the conformational properties of morphinan derivatives, with amino substitutions producing distinct effects compared to carbonyl or hydroxyl groups. The amino group's tetrahedral geometry and electronic properties create different spatial requirements compared to the planar carbonyl group or the smaller hydroxyl substituent, resulting in altered molecular conformations and potentially different biological activities. These structural differences highlight the importance of the C-6 position in determining the overall properties of morphinan compounds.

Stereochemical Considerations

This compound exhibits complex stereochemical features that arise from the multiple chiral centers present within the morphinan scaffold and the specific configuration of the C-6 amino substituent. The compound's stereochemistry plays a crucial role in determining its three-dimensional molecular structure, influencing both its chemical properties and potential biological interactions. The morphinan framework inherently contains several asymmetric centers, and the addition of the C-6 amino group introduces additional stereochemical complexity that must be carefully considered in structural analysis.

The overall stereochemical configuration of this compound follows the established patterns observed in other morphinan derivatives, with the natural configuration preserved throughout the core structure. This stereochemical arrangement ensures that the compound maintains the essential three-dimensional features required for proper molecular recognition and binding interactions. The specific spatial orientation of functional groups within the molecule creates a unique stereochemical signature that distinguishes this compound from its structural analogs.

The stereochemical properties of this compound become particularly important when considering the compound's potential interactions with biological systems, as stereochemistry often plays a determining role in molecular recognition processes. The three-dimensional arrangement of functional groups within the molecule creates specific spatial patterns that can be recognized by various biological receptors and enzymes. Understanding these stereochemical features provides essential insights into the compound's potential biological activity and helps guide further research and development efforts.

Epimeric Variants (α/β)

This compound exists as distinct epimeric forms designated as α and β variants, which differ in the stereochemical orientation of the amino group at the C-6 position. Research has demonstrated that both the 6α and 6β epimers of this compound function as potent mu-selective ligands with similar receptor-binding profiles, despite their different stereochemical configurations. These epimeric variants provide valuable insights into the structure-activity relationships within morphinan compounds and highlight the complex interplay between stereochemistry and biological activity.

The conformational properties of the this compound epimers reveal significant differences in their three-dimensional structures, particularly regarding the C ring conformation within the morphinan framework. Crystal structure analysis has shown that the α-epimer adopts a twist-boat conformation for ring C, while the β-epimer maintains a chair conformation. These conformational differences arise from the different spatial requirements of the amino group in its α versus β orientations, demonstrating how subtle stereochemical changes can produce significant structural alterations.

Epimeric Variant Ring C Conformation Spatial Characteristics Receptor Binding
6α-Oxymorphamine Twist-boat Amino group projects to distinct spatial locus Potent mu-selective ligand
6β-Oxymorphamine Chair Alternative spatial orientation Similar binding profile to α-epimer

Despite the dramatic conformational differences between the α and β epimers, both variants exhibit remarkably similar receptor binding profiles, suggesting that the principle binding sites in each epimer are oriented in comparable spatial arrangements. Molecular modeling studies have demonstrated that when the epimers are analyzed in their preferred ring C conformations, the 6-amino groups project to spatial locations that are significantly more proximal than would be expected if both epimers adopted identical chair conformations. This spatial proximity may partly explain the lack of dramatic differences in their biological activities, as both epimers can effectively engage with similar binding sites despite their different conformational preferences.

The study of this compound epimers has provided important insights into the relationship between molecular conformation and biological activity within the morphinan class. The observation that significant conformational differences can coexist with similar biological profiles challenges traditional assumptions about structure-activity relationships and highlights the complexity of molecular recognition processes. These findings emphasize the importance of considering both conformational flexibility and spatial orientation when analyzing the properties of morphinan derivatives and their potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O3 B1253704 Oxymorphamine CAS No. 84800-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84800-62-4

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-7-amino-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C17H22N2O3/c1-19-7-6-16-13-9-2-3-11(20)14(13)22-15(16)10(18)4-5-17(16,21)12(19)8-9/h2-3,10,12,15,20-21H,4-8,18H2,1H3/t10?,12-,15+,16+,17-/m1/s1

InChI Key

KMVAXAKRXABEMD-RPCBQCAJSA-N

SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N

Other CAS No.

84800-62-4

Synonyms

6-amino-4,5a-epoxy-3,14-dihydroxy-17-methylmorphinan
oxymorphamine
oxymorphamine, (5alpha,6beta)-isome

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Pain Management :
    • Oxymorphamine is primarily prescribed for managing moderate to severe pain, including cancer-related pain. It has been shown to be effective in both acute and chronic pain scenarios, making it a valuable option in palliative care settings .
    • Recent studies indicate that this compound may provide superior analgesia compared to other opioids like oxycodone and morphine, particularly in opioid-naïve patients .
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound reveals that it is approximately 10% to 12% plasma protein-bound and exhibits a volume of distribution of about 3 L/kg .
    • Its half-life varies between formulations: immediate-release (7–10 hours) and extended-release (9–12 hours), which allows for flexible dosing regimens tailored to patient needs .
  • Efficacy Studies :
    • A pivotal study demonstrated that this compound extended-release (ER) significantly reduced pain intensity in patients with chronic lower back pain over a 12-week period. Patients experienced a decrease in mean visual analog scale scores from 69.4 mm at screening to 22.7 mm after treatment .
    • In a comparative study, this compound was found to be twice as potent as oxycodone and three times more potent than morphine, highlighting its potential as a first-line treatment option for severe pain .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Case Study 1 : A 50-year-old patient with metastatic breast cancer experienced severe neck pain unresponsive to standard opioid therapy. Following the initiation of this compound treatment, significant pain relief was achieved, allowing for improved quality of life during hospice care .
  • Case Study 2 : In another instance, a patient with multiple bone metastases reported inadequate pain control despite high doses of other opioids. Transitioning to this compound resulted in better pain management and reduced reliance on breakthrough medications .

Comparative Analysis of this compound Efficacy

Opioid Potency Common Uses Half-Life (hours) Protein Binding
This compoundMost PotentSevere Pain Management7-10 (IR), 9-12 (ER)10-12%
OxycodoneModerateModerate Pain Management3-540%
MorphineLess PotentModerate to Severe Pain2-430%

Q & A

How does the stereochemistry of oxymorphamine at C-6 influence its binding affinity to mu and delta opioid receptors?

Basic Research Focus : Structural determinants of receptor interaction.
Methodological Answer :

  • Experimental Design : Compare binding affinities of 6α- and 6β-oxymorphamine epimers using radioligand displacement assays in vitro. Molecular dynamics simulations or X-ray crystallography can resolve conformational differences (e.g., chair vs. twist-boat ring-C conformations) .
  • Key Findings : Both epimers exhibit similar mu-opioid receptor (MOR) selectivity, despite divergent ring-C conformations. The spatial proximity of the 6-amino group in both epimers (0.35 Å difference) may explain comparable binding profiles .

What experimental approaches validate synergistic interactions between this compound and mGluR5 antagonists like MPEP in neuropathic pain models?

Advanced Research Focus : Mechanistic and combinatorial pharmacology.
Methodological Answer :

  • Isobolographic Analysis : Co-administer this compound and MPEP at fixed ratios (e.g., 1:1) in rodent neuropathic pain models. Calculate ED50 values for individual and combined doses. Synergy is confirmed if the observed ED50 is significantly lower than the theoretical additive value (p<0.05, t-test) .
  • Key Findings : this compound-MPEP combinations show a 5-fold potency increase, with synergistic interaction confirmed via isobolograms .

How do spacer lengths in bivalent ligands (e.g., this compound-MPEP hybrids) affect MOR activation and mGluR5 antagonism?

Advanced Research Focus : Bivalent ligand design and receptor crosstalk.
Methodological Answer :

  • Experimental Workflow : Synthesize bivalent ligands with spacers of varying lengths (e.g., 19–25 Å). Test efficacy in vivo using tactile hypersensitivity assays (e.g., von Frey test) and compare to monovalent controls (e.g., M19, MG20) .
  • Key Findings : Spacers ≥20 Å optimize dual pharmacophore engagement. Monovalent ligands (e.g., MG20) lacking this compound fail to reverse hypersensitivity, highlighting spacer-dependent synergy .

What statistical methods resolve contradictions in dose-response data for this compound-based compounds?

Basic Research Focus : Data analysis and reproducibility.
Methodological Answer :

  • Data Analysis : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate ED50 and confidence intervals. Apply the Finney probit method for potency ratio determination .
  • Contradiction Management : If monovalent ligands (e.g., MG20) show no effect despite structural similarity to active compounds, validate receptor binding assays and pharmacokinetic parameters (e.g., blood-brain barrier penetration) .

How can researchers optimize in vivo testing protocols for this compound derivatives to minimize variability?

Advanced Research Focus : Experimental reproducibility.
Methodological Answer :

  • Protocol Design : Standardize intrathecal dosing intervals (e.g., 30-minute post-administration testing) and baseline hypersensitivity thresholds (e.g., von Frey paw withdrawal). Use blinded, randomized group assignments .
  • Key Parameters : Ensure cumulative dosing curves account for residual drug effects. Validate group sizes (n=5–8 mice) to achieve statistical power .

What strategies address the lack of efficacy in this compound analogs with modified pharmacophores?

Basic Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :

  • SAR Workflow : Perform molecular docking studies to identify critical MOR interaction residues (e.g., Asp147, Lys233). Syntize analogs with substitutions at the 6-amino group and test in binding/functional assays .
  • Troubleshooting : If analogs lose potency, assess metabolic stability (e.g., liver microsome assays) or off-target effects (e.g., mGluR5 binding) .

How should researchers formulate hypotheses when studying this compound’s role in opioid tolerance mitigation?

Advanced Research Focus : Translational neuropharmacology.
Methodological Answer :

  • Hypothesis Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Co-administering this compound with mGluR5 antagonists reduces MOR desensitization in chronic pain models.” .
  • Validation : Compare tolerance development in bivalent vs. monovalent ligands using repeated dosing paradigms. Measure cAMP levels or β-arrestin recruitment to assess MOR signaling .

Tables for Key Findings

Study Focus Method Key Result Reference
This compound-MPEP synergyIsobolographic analysis5-fold potency increase in combination therapy
6α vs. 6β epimer bindingRadioligand displacementComparable MOR affinity despite conformation
Bivalent ligand spacer effectsVon Frey tactile hypersensitivitySpacers ≥20 Å required for dual efficacy

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